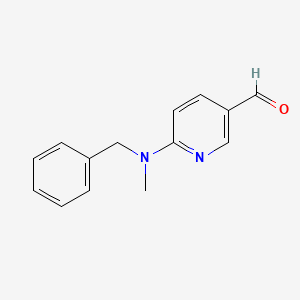

6-(Benzyl(methyl)amino)nicotinaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

6-[benzyl(methyl)amino]pyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O/c1-16(10-12-5-3-2-4-6-12)14-8-7-13(11-17)9-15-14/h2-9,11H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONFRFPARBCFPFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)C2=NC=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 6 Benzyl Methyl Amino Nicotinaldehyde and Analogues

Precursor-Based Synthetic Routes to Nicotinaldehyde Scaffolds

A common strategy involves the synthesis of a nicotinaldehyde core that can be later functionalized. This is often achieved by modifying a pre-existing pyridine (B92270) derivative.

A primary method for the synthesis of nicotinaldehydes is the partial reduction of the corresponding nicotinonitriles (cyanopyridines).

Diisobutylaluminum Hydride (DIBAL-H) is a widely used reagent for this transformation. commonorganicchemistry.com It is a bulky and strong reducing agent capable of selectively converting nitriles to aldehydes. masterorganicchemistry.com The reaction mechanism involves the formation of an intermediate imine, which is subsequently hydrolyzed during aqueous workup to yield the aldehyde. masterorganicchemistry.comchemistrysteps.com To prevent over-reduction to the corresponding primary amine, the reaction is typically conducted at low temperatures, such as -78°C, and with a controlled stoichiometry of the reducing agent. commonorganicchemistry.comchemistrysteps.com

Another established method is the catalytic hydrogenation of 3-cyanopyridine. google.comgoogle.com This process often employs catalysts like Raney-nickel under controlled hydrogen pressure. google.com The conditions, including solvent and acidity, are crucial to achieving a high yield of the aldehyde. google.comgoogle.com

| Reagent/Catalyst | Substrate Example | Conditions | Product | Key Features | Reference |

|---|---|---|---|---|---|

| DIBAL-H | Generic Nitrile | ~1 equivalent of DIBAL-H, low temperature (e.g., -78°C), followed by aqueous workup. | Aldehyde | Excellent for partial reduction; avoids over-reduction to amine at low temperatures. | commonorganicchemistry.commasterorganicchemistry.com |

| Raney-Nickel | 3-Cyanopyridine | Hydrogen gas (1 bar), water, acetic acid. | Nicotinaldehyde | Catalytic method suitable for industrial scale. | google.com |

| LiAlH4 | Generic Nitrile | Typically results in complete reduction. | Primary Amine | Mentioned for comparison; DIBAL-H is preferred for aldehyde synthesis. | masterorganicchemistry.com |

The introduction of the benzyl(methyl)amino group can be achieved via nucleophilic aromatic substitution (SNAr) on a halogenated pyridine carboxaldehyde. In this approach, a 6-halonicotinaldehyde serves as the electrophile, reacting with N-benzylmethylamine as the nucleophile.

The reactivity of halopyridines in SNAr reactions is dependent on the nature of the halogen and its position on the ring. Halogens at the 2- and 4-positions are particularly activated towards substitution. sci-hub.se The reaction rate can be significantly enhanced by using microwave irradiation, which can reduce reaction times from hours to minutes. sci-hub.se The choice of solvent, such as DMSO or HMPA, can also influence the yield of the substitution product. sci-hub.se

| Halopyridine | Nucleophile | Conditions | Product Type | Key Findings | Reference |

|---|---|---|---|---|---|

| 2-Iodopyridine | PhSNa | Microwave, HMPA or NMP, ~100°C, 0.5-3 min | 2-Phenylthiopyridine | Quantitative yield, demonstrating high reactivity. | sci-hub.se |

| 2-Iodopyridine | PhCH₂OH | Microwave, NMP | 2-Benzyloxypyridine | Good yield (81%). | sci-hub.se |

| 2-Fluoropyridine | PhSNa | Microwave, HMPA | 2-Phenylthiopyridine | Reactivity order for sulfur nucleophiles: I > Br > Cl > F. | sci-hub.se |

| Nitropyridines | Sulfonyl-stabilized carbanions | Base-induced β-elimination | Alkylated Pyridines | Vicarious nucleophilic substitution provides a route to C-H alkylation. | nih.gov |

Directed Metalation and Subsequent Electrophilic Quenching in Pyridine Synthesis

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of pyridine rings. harvard.edu This method relies on a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate the adjacent ortho-position. baranlab.org

A variety of functional groups can act as DMGs, including amides, carbamates, and ethers. baranlab.orgacs.org The resulting lithiated intermediate is a potent nucleophile that can react with a range of electrophiles. To introduce an aldehyde functionality, N,N-dimethylformamide (DMF) is a common electrophilic quenching agent. harvard.edu This approach allows for the precise installation of a formyl group at a specific position on the pyridine ring, which would be challenging to achieve by other means. For the synthesis of the target compound, a pyridine pre-functionalized with a DMG and the desired amino group could be selectively formylated at the C3 position.

| Substrate | Directing Group | Base | Electrophile | Product Type | Reference |

|---|---|---|---|---|---|

| O-pyridyl carbamate | -OCON(i-Pr)₂ | s-BuLi/TMEDA | Various | Polysubstituted pyridines | acs.org |

| 2-Chloropyridine | -Cl | BuLi-LiPM | Various | α-lithiated pyridine | acs.org |

| Tryptamine derivative | -NHBoc | n-BuLi | DMF | Ortho-formylated indole | harvard.edu |

| Generic Arene | -CONEt₂ | s-BuLi/TMEDA | E⁺ | Ortho-substituted arene | baranlab.org |

Condensation and Coupling Approaches for Introducing the Amino Substituent and Further Elaboration

These methods focus on the formation of the crucial C-N bond to introduce the benzyl(methyl)amino group or to build upon a pre-formed aminopyridine scaffold.

Reductive amination is a highly efficient and versatile method for the synthesis of amines, including tertiary amines. masterorganicchemistry.comyoutube.com The process involves the condensation of a carbonyl compound (an aldehyde or ketone) with a secondary amine to form an intermediate iminium ion. masterorganicchemistry.comnih.gov This electrophilic species is then reduced in situ by a mild reducing agent.

For the synthesis of 6-(Benzyl(methyl)amino)nicotinaldehyde, this would typically involve the reaction of 6-oxonicotinaldehyde (a hypothetical precursor) or a related pyridine aldehyde with N-benzylmethylamine. Commonly used reducing agents include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are selective for the iminium ion over the aldehyde. masterorganicchemistry.com This one-pot procedure is a robust and widely applied strategy for forming C-N bonds. nih.gov

| Reducing Agent | Key Characteristics | Typical Substrates | Reference |

|---|---|---|---|

| Sodium Cyanoborohydride (NaBH₃CN) | Selectively reduces imines in the presence of aldehydes. | Aldehydes/ketones + primary/secondary amines | masterorganicchemistry.com |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | A good alternative to NaBH₃CN, avoiding cyanide. | Aldehydes/ketones + primary/secondary amines | masterorganicchemistry.com |

| Pyridine-Borane Complex | Mild and effective, often used with molecular sieves. | Aldehydes/ketones + amines | sciencemadness.org |

| Visible Light/Silane System | A metal-free, radical-based method for carbonyl alkylative amination. | Aldehydes + secondary amines + alkyl halides | nih.gov |

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds. researchgate.net It involves the palladium-catalyzed reaction between an organoboron species (e.g., a boronic acid or ester) and an organic halide or triflate. researchgate.net

This methodology is highly valuable for the synthesis of analogues of this compound, allowing for the introduction of various aryl or heteroaryl groups onto the pyridine ring. nih.gov For example, a 6-(benzyl(methyl)amino)-X-halonicotinaldehyde could be coupled with a diverse range of arylboronic acids to generate a library of substituted derivatives. The reaction is known for its mild conditions and tolerance of a wide array of functional groups. researchgate.netclaremont.edu Nickel-catalyzed versions of the Suzuki-Miyaura coupling have also been developed, offering an alternative catalytic system. researchgate.net

| Catalyst System | Coupling Partners | Key Features | Reference |

|---|---|---|---|

| Pd(dppf)Cl₂ | Pyridine-2-sulfonyl fluoride (B91410) + (hetero)aryl boronic acids | Tolerant of water and oxygen; modest to good yields. | claremont.edu |

| Iron-mediated | N-heterocyclic compounds + arylboronic acids | A novel method for direct ortho-arylation. | nih.govacs.org |

| "Naked Nickel" Catalyst | Heteroaryl halides + Heteroaryl boronic acids | Overcomes challenges like coupling of pyridinylboronic acids and catalyst poisoning. | researchgate.net |

| Rhodium-catalyzed | Pyridine-derived boronic acids + allylic electrophiles | Used for asymmetric synthesis to generate enantioenriched products. | researchgate.net |

Claisen-Schmidt and Related Carbonyl Condensation Reactions

The Claisen-Schmidt condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, providing a reliable route to α,β-unsaturated ketones, commonly known as chalcones. wikipedia.orgtaylorandfrancis.com This reaction involves the base- or acid-catalyzed condensation between an aldehyde or ketone possessing an α-hydrogen and an aromatic or heteroaromatic carbonyl compound that lacks an α-hydrogen. wikipedia.org Due to their higher reactivity compared to ketones, aldehydes typically serve as the electrophilic component in these crossed-aldol reactions. pearson.com The initial aldol (B89426) addition product readily undergoes dehydration to yield the stable, conjugated enone system. researchgate.net

This methodology is particularly valuable for the synthesis of heterocyclic chalcones, where heteroaromatic aldehydes are employed as substrates. The resulting enones are versatile intermediates for the synthesis of various biologically significant heterocyclic systems. nih.govresearchgate.netekb.eg In the context of this compound, the Claisen-Schmidt condensation represents a primary strategy for elaborating the aldehyde functional group into a larger carbon framework, yielding chalcone (B49325) analogues. The reaction would involve the condensation of the nicotinaldehyde derivative with a suitable enolizable ketone, such as a substituted acetophenone (B1666503), in the presence of a base catalyst.

While direct literature on the Claisen-Schmidt condensation of this compound is not available, the synthesis of closely related pyridine-based chalcones is well-documented. These reactions provide a clear precedent and a versatile template for the synthesis of the target analogues. The general approach involves stirring equimolar amounts of a pyridine carboxaldehyde and a ketone in an alcoholic solvent, such as methanol (B129727) or ethanol (B145695), with a base like potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH). nih.gov

Research into the synthesis of pyridine-based chalcones has explored various substituted acetophenones to produce a library of compounds. For instance, pyridine-2-carbaldehyde has been successfully condensed with a range of acetophenone derivatives, demonstrating the reaction's tolerance for different substituents on the ketone partner. nih.gov The reaction is typically conducted at room temperature over several hours, and the resulting chalcone product often precipitates from the solution upon addition of water, simplifying purification. nih.gov

The table below summarizes the synthesis of several (E)-1-phenyl-3-(pyridin-2-yl)prop-2-en-1-one analogues, illustrating the scope of the ketone component in Claisen-Schmidt reactions with a pyridine aldehyde.

Table 1: Synthesis of Pyridine-Based Chalcone Analogues via Claisen-Schmidt Condensation

| Aldehyde | Ketone | Catalyst | Solvent | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Pyridine-2-carbaldehyde | Acetophenone | KOH | Methanol | 24 | 68 | nih.gov |

| Pyridine-2-carbaldehyde | 4-Methylacetophenone | KOH | Methanol | 24 | 61 | nih.gov |

| Pyridine-2-carbaldehyde | 4-Methoxyacetophenone | KOH | Methanol | 24 | 59 | nih.gov |

| Pyridine-2-carbaldehyde | 2-Methoxyacetophenone | KOH | Methanol | 24 | 54 | nih.gov |

| Pyridine-2-carbaldehyde | 4-Chloroacetophenone | KOH | Methanol | 24 | 45 | nih.gov |

Furthermore, reaction conditions can be optimized to improve yields and facilitate greener synthetic protocols. An efficient procedure for synthesizing pyridinyl analogues of dibenzylideneacetone (B150790) was developed by condensing substituted nicotinaldehydes with acetone. rsc.org This improved method utilizes potassium carbonate (K₂CO₃) as the catalyst in a toluene-EtOH-H₂O solvent system, achieving moderate to excellent yields under mild conditions. rsc.org Solvent-free approaches, employing solid NaOH as a catalyst and a grinding technique, have also proven highly effective for Claisen-Schmidt reactions, often resulting in quantitative yields and minimizing waste. nih.gov

The following table details various reaction conditions employed for the synthesis of chalcones from pyridine aldehydes, showcasing the adaptability of the Claisen-Schmidt condensation.

Table 2: Varied Conditions for Claisen-Schmidt Condensation of Pyridine Aldehydes

| Aldehyde | Ketone | Catalyst | Solvent/Method | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Substituted Nicotinaldehyde | Acetone | K₂CO₃ | Toluene-EtOH-H₂O | Mild | Moderate to Excellent | rsc.org |

| Pyridine-2-carboxaldehyde | Substituted Acetophenone | NaOH | Methanol | Heated (2-3h) | Not Specified | |

| Aromatic Aldehyde | Cyclohexanone | NaOH (20 mol%) | Solvent-free grinding | 5 min | 98 | nih.gov |

These established methodologies for the synthesis of pyridine-containing chalcones confirm that the Claisen-Schmidt condensation is a highly applicable and adaptable reaction for producing analogues of this compound. By selecting an appropriate ketone and optimizing the catalytic system, a diverse range of chalcone structures derived from this substituted nicotinaldehyde can be readily accessed.

Reactivity and Mechanistic Investigations of 6 Benzyl Methyl Amino Nicotinaldehyde

Comprehensive Analysis of Aldehyde Group Reactivity

The aldehyde functional group in 6-(Benzyl(methyl)amino)nicotinaldehyde is a primary site of chemical reactivity, susceptible to a range of transformations including oxidation, reduction, and nucleophilic addition. The electronic nature of the pyridine (B92270) ring, modulated by the electron-donating 6-(benzyl(methyl)amino) substituent, plays a crucial role in influencing the reactivity of the aldehyde.

Oxidative Transformations to Carboxylic Acid Derivatives

The oxidation of aldehydes to carboxylic acids is a fundamental transformation in organic synthesis. nsf.govresearchgate.netyoutube.com In the case of this compound, the aldehyde group can be readily oxidized to the corresponding carboxylic acid, 6-(Benzyl(methyl)amino)nicotinic acid. A variety of oxidizing agents can be employed for this purpose, ranging from strong oxidants like potassium permanganate (B83412) and chromic acid to milder, more selective reagents. masterorganicchemistry.comorganic-chemistry.orgharvard.edu

The use of reagents such as Oxone (potassium peroxymonosulfate) provides an efficient and mild method for the oxidation of aldehydes to carboxylic acids. organic-chemistry.org Another effective protocol involves the use of sodium perborate (B1237305) in acetic acid. organic-chemistry.org For substrates sensitive to harsh conditions, aerobic oxidation catalyzed by N-hydroxyphthalimide (NHPI) offers a metal-free alternative. organic-chemistry.org The general transformation can be represented as follows:

Table 1: Oxidative Transformation of this compound

| Starting Material | Product | Reagents and Conditions |

| This compound | 6-(Benzyl(methyl)amino)nicotinic acid | KMnO₄, H₂O, heat; or H₂CrO₄, acetone; or Oxone, DMF; or NaBO₃, CH₃COOH |

The electron-donating nature of the 6-(benzyl(methyl)amino) group increases the electron density on the pyridine ring, which can, in turn, slightly decrease the electrophilicity of the aldehyde carbon. However, the inherent reactivity of the aldehyde group ensures that these oxidative transformations proceed efficiently under appropriate conditions.

Reductive Pathways to Alcohol Derivatives

The reduction of the aldehyde group in this compound affords the corresponding primary alcohol, (6-(Benzyl(methyl)amino)pyridin-3-yl)methanol. This transformation is typically achieved using hydride-based reducing agents. chemistrysteps.comyoutube.com

The general reduction reaction is as follows:

Table 2: Reductive Pathways for this compound

| Starting Material | Product | Reagents and Conditions |

| This compound | (6-(Benzyl(methyl)amino)pyridin-3-yl)methanol | NaBH₄, MeOH; or LiAlH₄, Et₂O, then H₃O⁺ |

The reaction proceeds via the nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide intermediate. chemistrysteps.com

Nucleophilic Addition Reactions: Scope and Regioselectivity

The aldehyde group is highly susceptible to nucleophilic attack, leading to the formation of a wide array of derivatives. libretexts.orglibretexts.orgmasterorganicchemistry.comyoutube.com The scope of nucleophiles that can react with this compound is broad and includes organometallic reagents, ylides, and other carbon and heteroatom nucleophiles.

Grignard Reactions: The addition of Grignard reagents (R-MgX) to the aldehyde provides a direct route to secondary alcohols. The regioselectivity of this reaction is high, with the nucleophilic alkyl or aryl group exclusively attacking the carbonyl carbon. researchgate.netnih.gov The electron-donating substituent at the 6-position is not expected to interfere with this reaction.

Wittig Reaction: The Wittig reaction provides a powerful method for the synthesis of alkenes from aldehydes. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.comlibretexts.orgnumberanalytics.com Reaction of this compound with a phosphorus ylide (a Wittig reagent) would yield the corresponding substituted styrene (B11656) derivative. The stereochemical outcome of the Wittig reaction is dependent on the nature of the ylide used. wikipedia.orgorganic-chemistry.org

Table 3: Scope of Nucleophilic Addition Reactions

| Reaction Type | Nucleophile | Product Type |

| Grignard Reaction | R-MgX | Secondary Alcohol |

| Wittig Reaction | Ph₃P=CHR | Alkene |

| Cyanohydrin Formation | HCN/CN⁻ | Cyanohydrin |

| Acetal Formation | R'OH, H⁺ | Acetal |

The regioselectivity of these additions is primarily governed by the electrophilic nature of the aldehyde carbon, directing the nucleophile to this site. The steric hindrance from the benzyl (B1604629) group on the nitrogen might play a minor role in the approach of very bulky nucleophiles.

Mechanistic Studies on the Pyridine Ring and Amino Substituent

Role of the Tertiary Amine in Activating or Directing Pyridine Ring Reactions

The tertiary amine group at the 6-position of the pyridine ring is a strong electron-donating group. nih.govuoanbar.edu.iq This is due to the lone pair of electrons on the nitrogen atom being in conjugation with the π-system of the pyridine ring. This electron donation has several important consequences for the reactivity of the molecule.

Firstly, the increased electron density makes the pyridine ring more susceptible to electrophilic aromatic substitution. However, the nitrogen atom of the pyridine ring itself is a basic site and can be protonated or coordinate to a Lewis acid, which would deactivate the ring towards electrophiles. openstax.org In electrophilic substitution reactions on pyridine, substitution generally occurs at the 3- and 5-positions, which are less deactivated than the 2-, 4-, and 6-positions. pearson.com The presence of the strongly activating amino group at the 6-position would direct incoming electrophiles to the ortho and para positions relative to itself, which are the 5- and 3-positions of the pyridine ring, respectively.

Secondly, the electron-donating nature of the amino group influences the reactivity of the aldehyde. By donating electron density to the ring, it can slightly reduce the electrophilicity of the aldehyde carbon at the 3-position. However, this effect is generally not strong enough to prevent the typical reactions of the aldehyde group.

Finally, the tertiary amine itself can act as a nucleophile or a base. quora.com In acidic media, it will be protonated, which will have a significant impact on the electronic properties of the molecule, as discussed in the next section.

Formation and Reactivity of Superelectrophilic Intermediates in Acidic Media

In strongly acidic media, this compound can form highly reactive species known as superelectrophiles. nih.govnih.govmdpi.com Protonation can occur at two sites: the pyridine ring nitrogen and the tertiary amine nitrogen.

Protonation of the pyridine nitrogen leads to the formation of a pyridinium (B92312) ion. This protonation significantly increases the electron-withdrawing nature of the pyridine ring, thereby activating the ring towards nucleophilic attack. digitellinc.com

Protonation of the tertiary amino group would also create a cationic center. In a sufficiently acidic environment, it is conceivable that both nitrogen atoms could be protonated, leading to a dicationic species. Such superelectrophilic intermediates exhibit enhanced reactivity towards even weak nucleophiles. nih.govnih.gov The formation of these charged species can dramatically alter the reaction pathways. For instance, the increased electrophilicity of the pyridine ring could lead to nucleophilic aromatic substitution or addition reactions that would not occur under neutral conditions.

The formation of these superelectrophilic intermediates is a key consideration in understanding the reactivity of this compound in acidic environments and provides opportunities for novel synthetic transformations.

Intramolecular and Intermolecular Cyclization Pathways

The strategic placement of functional groups in this compound allows for the exploration of various intramolecular and intermolecular cyclization reactions to construct novel fused heterocyclic systems.

Intramolecular Cyclization:

The presence of the N-benzyl group offers a potential pathway for intramolecular cyclization. Through a Pictet-Spengler-type reaction, the aldehyde can condense with an activated aromatic ring. While the benzyl group itself is not electron-rich enough for a classical Pictet-Spengler reaction, modifications such as the introduction of an electron-donating group on the benzyl ring could facilitate this transformation.

Alternatively, an intramolecular cyclization could be envisioned through the activation of the methyl group. Deprotonation of the methyl group, followed by nucleophilic attack on the aldehyde, could lead to the formation of a fused ring system. This, however, would require harsh conditions and is a less probable pathway.

A more plausible intramolecular cyclization could involve the pyridine nitrogen. Activation of the aldehyde, for instance by a Lewis acid, could render it susceptible to nucleophilic attack by the pyridine nitrogen, although this would lead to a strained four-membered ring, which is generally unfavorable.

Intermolecular Cyclization:

Intermolecular cyclization reactions offer a broader scope for creating diverse heterocyclic structures from this compound. The aldehyde functionality is a key player in these transformations, readily participating in condensation reactions with various nucleophiles.

For instance, a reaction with a binucleophile such as a 1,2-diamine (e.g., ethylenediamine) could lead to the formation of a dihydropyrazine-fused pyridine derivative. Similarly, reaction with a 1,3-dicarbonyl compound in the presence of an ammonia (B1221849) source could initiate a Hantzsch-type pyridine synthesis, leading to a more complex polycyclic system.

The following table summarizes potential intermolecular cyclization reactions:

| Reactant | Reaction Type | Potential Product |

| Ethylenediamine | Condensation/Cyclization | Dihydropyrazine-fused pyridine derivative |

| Hydrazine | Condensation/Cyclization | Pyridopyridazine derivative |

| 1,3-Dicarbonyl Compound + NH₃ | Hantzsch-type synthesis | Substituted dihydropyridine (B1217469) derivative |

| Guanidine | Condensation/Cyclization | Pyrimido[4,5-b]pyridine derivative |

These proposed pathways are based on well-established reactivity patterns of aldehydes and pyridine derivatives and represent fertile ground for synthetic exploration.

Exploration of Advanced Organic Reaction Applications

The unique structural features of this compound make it an interesting candidate for advanced organic reactions that allow for the rapid construction of molecular complexity.

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, enabling the formation of complex molecules from three or more starting materials in a single step. This compound is a suitable aldehyde component for several MCRs.

Mannich-type Reactions:

In a classical Mannich reaction, an aldehyde, an amine, and a compound with an active hydrogen react to form a β-amino carbonyl compound. This compound can serve as the aldehyde component. For example, its reaction with a secondary amine (like dimethylamine) and a ketone (like acetone) would be expected to yield a Mannich base.

Petasis Reaction:

The Petasis reaction is a three-component reaction between an amine, a carbonyl compound, and an organoboronic acid. wikipedia.orgnih.govorganic-chemistry.org Studies on other 2-pyridinecarbaldehyde derivatives have shown their successful participation in this reaction. rsc.orgacs.org It is therefore highly probable that this compound can react with a secondary amine and a vinyl- or aryl-boronic acid to produce substituted amines. wikipedia.orgnih.gov The reaction is typically mild and tolerates a wide range of functional groups.

A potential Petasis reaction involving this compound is outlined below:

| Amine | Boronic Acid | Predicted Product |

| Morpholine | Phenylboronic acid | α-(Morpholino)benzyl-6-(benzyl(methyl)amino)pyridine |

| Piperidine | Vinylboronic acid | α-(Piperidino)allyl-6-(benzyl(methyl)amino)pyridine |

Ugi Reaction:

The Ugi reaction is a four-component reaction between a ketone or aldehyde, an amine, an isocyanide, and a carboxylic acid to form a bis-amide. wikipedia.org This reaction is known for its high atom economy and the ability to generate a high degree of molecular diversity. This compound can act as the aldehyde component in an Ugi reaction. For instance, a reaction with an amine (e.g., aniline), an isocyanide (e.g., tert-butyl isocyanide), and a carboxylic acid (e.g., acetic acid) would be expected to yield a complex α-acylamino amide derivative.

Umpolung, or polarity inversion, is a powerful concept in organic synthesis that allows for the reversal of the normal reactivity of a functional group. wikipedia.org In the case of this compound, the aldehyde carbon is electrophilic. Umpolung strategies would aim to make this carbon nucleophilic, thereby opening up new avenues for derivatization.

One common method to achieve Umpolung of an aldehyde is through the formation of a dithiane. The aldehyde can be converted to a 1,3-dithiane (B146892) by reaction with 1,3-propanedithiol. The resulting C-H bond at the former aldehyde carbon is now acidic and can be deprotonated with a strong base (like n-butyllithium) to generate a nucleophilic acyl anion equivalent. This nucleophile can then react with various electrophiles.

Another approach involves the use of N-heterocyclic carbenes (NHCs) as catalysts. rsc.org NHCs can add to the aldehyde to form a Breslow intermediate, which is a nucleophilic species that can react with various electrophiles. While studies have reported the Umpolung of pyridine-2-carboxaldehydes, the extension to the 3-carbaldehyde isomer present in the target molecule is a logical progression. rsc.org

The following table outlines potential Umpolung strategies and subsequent reactions:

| Umpolung Reagent/Catalyst | Intermediate | Electrophile | Predicted Product |

| 1,3-Propanedithiol, n-BuLi | Dithiane anion | Alkyl halide (e.g., CH₃I) | Ketone (after deprotection) |

| N-Heterocyclic Carbene (NHC) | Breslow intermediate | Michael acceptor | 1,4-Dicarbonyl compound |

The exploration of these Umpolung strategies would significantly expand the synthetic utility of this compound, allowing for the formation of C-C bonds that are not accessible through conventional reactivity.

Applications of 6 Benzyl Methyl Amino Nicotinaldehyde As a Building Block in Complex Chemical Synthesis

Construction of Diverse Nitrogen-Containing Heterocyclic Systems

The strategic placement of the aldehyde and the substituted amino group on the pyridine (B92270) ring allows 6-(Benzyl(methyl)amino)nicotinaldehyde to participate in a variety of cyclization and annulation reactions, leading to diverse heterocyclic frameworks.

The aldehyde functionality of this compound makes it a suitable component for the renowned Hantzsch dihydropyridine (B1217469) synthesis. wikipedia.orgorganic-chemistry.org This multicomponent reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester (like ethyl acetoacetate), and a nitrogen source, such as ammonia (B1221849) or ammonium (B1175870) acetate. wikipedia.orgnih.gov In a potential application, this compound could serve as the aldehyde component, reacting with a β-ketoester and a nitrogen donor to yield a 1,4-dihydropyridine (B1200194) derivative with a substituted aminopyridine moiety at the 4-position. The resulting dihydropyridine scaffold is a core structure in many pharmaceutically active compounds. researchgate.net The reaction can often be carried out in a one-pot synthesis, and subsequent oxidation can lead to the corresponding aromatic pyridine derivative. wikipedia.org

Table 1: Potential Hantzsch Dihydropyridine Synthesis using this compound

| Reactant 1 | Reactant 2 | Reactant 3 | Potential Product Scaffold |

| This compound | Ethyl acetoacetate | Ammonium acetate | 4-(6-(Benzyl(methyl)amino)pyridin-3-yl)-1,4-dihydropyridine |

This table represents a proposed reaction based on the principles of the Hantzsch synthesis.

The Hantzsch reaction is known for its versatility, and its use with a functionalized aldehyde like this compound would allow for the introduction of significant structural complexity in a single step. Microwave-assisted protocols have also been shown to accelerate this transformation. nih.gov

The aldehyde group of this compound is a key functional handle for the synthesis of five-membered nitrogen heterocycles, particularly oxazoles. The Van Leusen oxazole (B20620) synthesis is a powerful method that facilitates the creation of oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC). wikipedia.orgmdpi.comorganic-chemistry.org This reaction proceeds through the deprotonation of TosMIC, followed by its addition to the aldehyde. A subsequent cyclization and elimination sequence yields the oxazole ring. nih.gov

By employing this compound in a Van Leusen reaction, it is possible to synthesize 5-substituted oxazoles where the substituent is the 6-(benzyl(methyl)amino)pyridin-3-yl group. mdpi.comnih.gov This would provide a direct route to oxazoles bearing a pyridine moiety, which are of interest in medicinal chemistry. The reaction is known to be compatible with a wide range of aldehydes. mdpi.com

Table 2: Potential Van Leusen Oxazole Synthesis

| Aldehyde Component | Reagent | Potential Product |

| This compound | Tosylmethyl isocyanide (TosMIC) | 5-(6-(Benzyl(methyl)amino)pyridin-3-yl)oxazole |

This table illustrates a proposed synthetic application based on the Van Leusen oxazole synthesis.

Annulation reactions provide a powerful strategy for the construction of fused heterocyclic systems. The presence of both an amino group and an aldehyde on the pyridine ring of this compound suggests its potential use in reactions like the Friedländer annulation to create fused pyridine derivatives. researchgate.netwikipedia.org The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as a ketone or ester, to form a quinoline (B57606) or related fused system. wikipedia.orgorganic-chemistry.org

In this context, this compound could react with various ketones or esters to generate fused pyridopyridine or other related polycyclic aromatic systems. The reaction is typically catalyzed by either acid or base. wikipedia.org This approach would enable the synthesis of complex, multi-ring heterocyclic structures from relatively simple starting materials.

Role in the Synthesis of Structurally Complex Molecules

Beyond its use in constructing fundamental heterocyclic systems, this compound serves as a crucial intermediate in the synthesis of more elaborate molecular architectures, including those with applications in agrochemicals and as advanced organic scaffolds.

Nicotinic acid and its derivatives are recognized for their broad applications in agriculture as herbicides, insecticides, and fungicides. While direct evidence of this compound in commercial agrochemicals is not prevalent in publicly available literature, the structural motif of substituted aminopyridines is found in various patented agrochemical compounds. For instance, certain 6-(2-aminophenyl)-picolinates have been disclosed for their use as herbicides. google.com The synthesis of such complex molecules often involves multi-step sequences where functionalized nicotinaldehydes can act as key building blocks for constructing the final active ingredient.

The imidazo[4,5-b]pyridine scaffold is a purine (B94841) isostere and is of significant interest in medicinal chemistry due to its presence in numerous biologically active compounds. nih.gov The synthesis of this scaffold can be achieved through the cyclization of 2,3-diaminopyridine (B105623) derivatives with aldehydes or carboxylic acids. nih.govmdpi.commdpi.com

The structure of this compound, being a substituted 2-aminopyridine-3-carbaldehyde, makes it a suitable precursor for imidazo[4,5-b]pyridines. A plausible synthetic route would involve the reduction of the nitro group in a precursor like 2-amino-5-nitronicotinaldehyde to form a 2,3-diaminopyridine intermediate, followed by intramolecular cyclization of the aldehyde with the newly formed amino group. Alternatively, direct condensation reactions of 2-amino-3-formylpyridine derivatives are known to yield imidazo[4,5-b]pyridine systems. The palladium-catalyzed amidation of 2-chloro-3-aminopyridines with amides also provides a route to this scaffold. organic-chemistry.org

Spectroscopic and Computational Characterization of 6 Benzyl Methyl Amino Nicotinaldehyde and Its Derivatives

Advanced Spectroscopic Techniques for Structural Elucidation and Mechanistic Insights

Spectroscopic methods are fundamental in unequivocally determining the structure of a molecule and observing its behavior under various conditions. For a molecule like 6-(Benzyl(methyl)amino)nicotinaldehyde, with its multiple functional groups and conformational flexibility, a combination of techniques is essential.

High-Resolution Nuclear Magnetic Resonance (NMR) for Conformational Analysis and Reaction Monitoring

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the solution-state structure and dynamics of organic molecules. For this compound, NMR studies would provide critical information on its structural integrity and preferred three-dimensional arrangement.

Conformational Analysis : The molecule's flexibility arises from the rotation around several single bonds, such as the pyridine-nitrogen bond and the bonds within the benzyl (B1604629) group. Techniques like 2D Nuclear Overhauser Effect Spectroscopy (NOESY) are invaluable for probing the spatial proximity of protons, which helps in piecing together the most stable conformation in solution. For example, NOE correlations between the benzyl protons and the pyridine (B92270) ring protons would define their relative orientation. Furthermore, variable-temperature NMR studies could reveal the energy barriers associated with the rotation around these bonds, providing a picture of the molecule's dynamic behavior.

Reaction Monitoring : NMR is also a powerful tool for real-time monitoring of chemical transformations. For instance, during a reaction involving the aldehyde group, such as a reduction or a condensation, the disappearance of the characteristic aldehyde proton signal (typically around δ 9-10 ppm) and the emergence of new signals corresponding to the product can be quantitatively tracked to understand reaction kinetics and mechanisms.

To illustrate the type of information obtained, the following table presents hypothetical ¹H NMR chemical shift ranges expected for the primary protons of this compound.

| Proton Environment | Expected Chemical Shift (δ) in ppm |

| Aldehyde Proton (-CHO) | 9.5 – 10.5 |

| Pyridine Ring Protons | 7.0 – 8.5 |

| Benzyl Ring Protons | 7.2 – 7.5 |

| Benzyl Methylene Protons (-CH₂-) | 4.5 – 5.0 |

| N-Methyl Protons (-CH₃) | 3.0 – 3.5 |

| This table is illustrative and represents typical chemical shift ranges for these functional groups. |

Single Crystal X-ray Diffraction (SC-XRD) for Definitive Solid-State Structural Confirmation

Single Crystal X-ray Diffraction (SC-XRD) offers the most definitive method for determining the precise three-dimensional structure of a molecule in the solid state. This technique would provide accurate measurements of bond lengths, bond angles, and torsion angles, confirming the connectivity and the solid-state conformation of this compound.

A successful SC-XRD analysis would also reveal the packing arrangement of the molecules in the crystal lattice. This is crucial for understanding intermolecular interactions, such as potential π-π stacking between the aromatic rings or other van der Waals forces, which govern the material's solid-state properties. In studies of related N-benzyl derivatives, such as N⁶-benzyl-N⁶-methyladenine complexes, X-ray diffraction has been instrumental in elucidating the complex network of intermolecular interactions. nih.gov

A crystallographic study would yield a set of parameters defining the unit cell of the crystal, as hypothetically detailed in the table below.

| Parameter | Example Value |

| Chemical Formula | C₁₄H₁₄N₂O |

| Formula Weight | 226.27 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | a = 8.15 Å, b = 12.30 Å, c = 15.45 Å |

| Volume | 1550.0 ų |

| Z (Molecules per unit cell) | 4 |

| Note: This data is hypothetical and serves as an example of a typical crystallographic data table. |

Theoretical and Computational Chemistry Approaches

Computational chemistry provides a powerful lens to view the electronic structure and predict the reactivity of molecules, offering insights that can be difficult to obtain through experimental means alone.

Density Functional Theory (DFT) for Electronic Structure, Stability, and Reactivity Predictions

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. By applying DFT calculations to this compound, one can optimize its geometry to find the most stable conformation, which can then be compared with experimental results from SC-XRD. DFT can also predict spectroscopic properties, such as vibrational frequencies, which aids in the interpretation of infrared and Raman spectra. The application of DFT to complex organic molecules is well-established, providing reliable predictions of their electronic characteristics. nih.govnih.gov

Frontier Molecular Orbital (FMO) Analysis and Molecular Electrostatic Potential (MEP) Mapping for Reactivity Descriptors

Frontier Molecular Orbital (FMO) Analysis : The reactivity of a molecule is largely governed by its Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For this compound, the HOMO is expected to be localized on the electron-rich aminopyridine moiety, indicating this is the likely site for electrophilic attack. Conversely, the LUMO is anticipated to be centered around the electron-withdrawing aldehyde group, making it the probable site for nucleophilic attack. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability.

Molecular Electrostatic Potential (MEP) Mapping : An MEP map provides a visual guide to the charge distribution across a molecule. Regions of negative potential (typically colored red or yellow) highlight areas of electron density and are prone to electrophilic interaction, expected around the nitrogen and oxygen atoms. Regions of positive potential (colored blue) indicate electron-deficient areas, such as the aldehyde proton, and are susceptible to nucleophilic interaction.

Computational Modeling of Reaction Mechanisms and Transition State Geometries

Computational modeling allows for the detailed exploration of reaction pathways. For this compound, this could involve simulating reactions such as nucleophilic additions to the carbonyl group or electrophilic substitutions on the pyridine ring. By calculating the energy profiles of these reactions, including the structures and energies of transition states and intermediates, chemists can predict the most likely reaction products and understand the factors controlling the reaction rate. This approach provides a molecular-level understanding of reactivity that is highly complementary to experimental kinetic studies.

Future Directions and Emerging Research Avenues for 6 Benzyl Methyl Amino Nicotinaldehyde

Development of Green and Sustainable Synthetic Protocols

The future synthesis of 6-(Benzyl(methyl)amino)nicotinaldehyde will likely be guided by the principles of green chemistry, aiming to reduce environmental impact through the use of safer solvents, reduced energy consumption, and minimized waste production. Current synthetic methodologies for similar aminopyridine structures often rely on traditional organic solvents and multi-step processes. Future research could focus on developing more sustainable protocols.

One promising avenue is the adoption of catalytic reductive amination using more environmentally benign reducing agents. For instance, research has demonstrated the use of abundantly available and non-toxic catalysts like aluminum chloride (AlCl₃) with polymethylhydrosiloxane (B1170920) (PMHS) for the chemoselective reductive amination of carbonyl compounds. rsc.org Such methods tolerate a wide array of functional groups and can be performed in greener solvents like ethanol (B145695), eliminating the need for an inert atmosphere. rsc.org

Another key area for development is the use of copper-catalyzed dehydrogenative reactions to form the amide bond, which can be an alternative pathway to creating precursors for this compound. These methods are described as simple and environmentally benign, offering a practical advantage in synthesis. researchgate.net

Future research could explore a one-pot synthesis of this compound from simpler precursors, such as a suitable pyridine (B92270) derivative, benzylamine, and a methylating agent, under green conditions. The table below outlines potential green synthetic strategies that could be adapted for the synthesis of this compound.

| Synthetic Strategy | Potential Green Advantage | Relevant Research Context |

| Catalytic Reductive Amination | Use of non-toxic catalysts and safer reducing agents. | AlCl₃/PMHS system for reductive amination of carbonyls. rsc.org |

| One-Pot Synthesis | Reduced number of steps, minimizing waste and energy. | Tandem reactions for the synthesis of functionalized pyridines. lookchem.com |

| Use of Greener Solvents | Replacement of hazardous solvents with options like ethanol or water. | Various syntheses of amines and heterocycles in green solvents. rsc.org |

| Microwave-Assisted Synthesis | Accelerated reaction times and reduced energy consumption. | Common in modern organic synthesis for heterocyclic compounds. |

Exploration of Catalytic Applications

The structure of this compound, featuring a pyridine nitrogen and a tertiary amine, suggests its potential as a ligand in catalysis. Pyridine derivatives are well-known for their ability to coordinate with a variety of metal centers, forming stable complexes that can catalyze a range of organic transformations.

Future research could investigate the use of this compound as a ligand in transition-metal catalysis. The nitrogen atoms in the pyridine ring and the benzylamino group could act as a bidentate ligand, potentially influencing the stereoselectivity and reactivity of the catalytic system. The aldehyde group could also be involved in the catalytic cycle or be modified to introduce other coordinating groups.

The deprotonative functionalization of pyridine derivatives with aldehydes has been demonstrated using amide bases generated in situ, highlighting the reactivity of the pyridine core. jst.go.jp This suggests that the aldehyde group in this compound could be a site for further functionalization to create more complex catalytic structures.

Potential catalytic applications to be explored are summarized in the table below.

| Potential Catalytic Application | Rationale for Exploration |

| Asymmetric Catalysis | The chiral environment created by the benzyl (B1604629) group could induce stereoselectivity. |

| Cross-Coupling Reactions | The compound could act as a ligand for palladium or copper catalysts. |

| C-H Activation | The pyridine moiety could direct metal catalysts to activate specific C-H bonds. |

| Polymerization Catalysis | The compound could be a component of catalysts for the synthesis of novel polymers. |

Potential in Advanced Materials Science, including Nonlinear Optical (NLO) Properties

The electronic structure of this compound, characterized by a donor-pi-acceptor (D-π-A) system, makes it an intriguing candidate for applications in advanced materials science, particularly in the realm of nonlinear optics (NLO). The benzyl(methyl)amino group acts as an electron donor, the pyridine ring as the π-bridge, and the aldehyde group as an electron acceptor. This intramolecular charge transfer is a key feature of many organic NLO materials. nih.govacs.org

Organic materials with significant NLO properties are of great interest for applications in optical data storage, image processing, and optical switching. nih.govacs.org Theoretical and experimental studies on other pyridine and pyrimidine (B1678525) derivatives have shown that the presence of donor and acceptor groups can lead to large second- and third-order NLO responses. tandfonline.comrsc.org

Future research should involve the theoretical calculation of the hyperpolarizability of this compound using computational methods like Density Functional Theory (DFT). tandfonline.com Experimental validation could be performed using techniques such as the Z-scan method to measure the nonlinear absorption and refraction. nih.govacs.org The potential NLO properties could also be tuned by modifying the donor or acceptor groups or by extending the π-conjugated system.

The table below outlines the key structural features of this compound that suggest its potential for NLO applications.

| Structural Feature | Contribution to Potential NLO Properties |

| Benzyl(methyl)amino Group | Strong electron-donating group, enhancing intramolecular charge transfer. |

| Pyridine Ring | Acts as a π-conjugated bridge, facilitating electron delocalization. |

| Nicotinaldehyde Moiety | Electron-accepting group, completing the D-π-A system. |

| Asymmetric Structure | Non-centrosymmetric nature is a prerequisite for second-order NLO activity. |

Integration into Automated and High-Throughput Synthesis Platforms

The modular nature of the synthesis of substituted pyridines makes this compound and its analogs well-suited for integration into automated and high-throughput synthesis platforms. Flow chemistry, in particular, offers a powerful tool for the rapid and efficient synthesis of compound libraries. nih.gov

Future research could focus on adapting the synthesis of this compound to a continuous flow process. This would involve the optimization of reaction conditions, such as temperature, pressure, and catalyst loading, for a flow reactor. Automated platforms could be used to systematically vary the starting materials to generate a library of related compounds with diverse functional groups. nih.gov

Such a library would be invaluable for screening for a wide range of biological activities or for optimizing the properties for materials science applications. The ability to rapidly synthesize and test a large number of derivatives would accelerate the discovery of new applications for this class of compounds.

The potential for high-throughput synthesis is summarized in the table below.

| High-Throughput Strategy | Potential Advantages |

| Automated Flow Synthesis | Rapid and efficient synthesis of a library of analogs. nih.gov |

| Combinatorial Chemistry | Systematic variation of substituents to explore structure-activity relationships. |

| Parallel Synthesis | Simultaneous synthesis of multiple compounds for rapid screening. |

| Robotic Handling | Increased precision and throughput in compound synthesis and purification. |

Q & A

Basic: What are the common synthetic routes for preparing 6-(Benzyl(methyl)amino)nicotinaldehyde?

The synthesis of this compound typically involves nucleophilic substitution or coupling reactions. A plausible route includes:

- Step 1 : Reacting 6-chloronicotinaldehyde with benzylmethylamine under reflux in a polar aprotic solvent (e.g., DMF or acetonitrile) with a base (e.g., K₂CO₃) to substitute the chlorine atom with the benzyl(methyl)amino group.

- Step 2 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and characterization by ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS).

- Key Considerations : Monitor reaction progress using TLC and optimize stoichiometry to minimize byproducts like over-alkylation or oxidation of the aldehyde group .

Basic: How should researchers characterize the structural integrity of this compound?

A multi-technique approach is recommended:

- NMR Spectroscopy : Confirm substitution patterns (e.g., pyridine ring protons, benzyl/methyl groups, and aldehyde proton at δ ~9.8–10.2 ppm).

- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS or MALDI-TOF).

- X-ray Crystallography : Use SHELX software for structure refinement if single crystals are obtained. Empirical corrections (e.g., spherical harmonic functions) may improve accuracy in absorption-prone crystals .

Basic: What safety protocols are critical when handling this compound?

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods to prevent inhalation of vapors; the compound may release toxic aldehydes or amines under decomposition.

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste channels.

- Storage : Keep in airtight containers at 2–8°C, away from oxidizers .

Advanced: How does the stereoelectronic environment of this compound influence its reactivity in organocatalytic reactions?

The benzyl(methyl)amino group introduces steric bulk and electron-donating effects, which can modulate reactivity in asymmetric catalysis:

- Steric Effects : The bulky substituent may favor specific transition states in stereoselective reactions (e.g., Ugi or Mannich reactions).

- Electronic Effects : The amino group enhances nucleophilicity at the pyridine nitrogen, potentially coordinating to metal catalysts.

- Methodological Insight : Compare diastereoselectivity outcomes using chiral auxiliaries or catalysts (e.g., Cu(I) complexes) to quantify steric/electronic contributions .

Advanced: What experimental strategies are effective for studying interactions between this compound and biological targets?

- Surface Plasmon Resonance (SPR) : Immobilize the compound on a sensor chip to measure binding kinetics with proteins (e.g., kinases or receptors).

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of ligand-protein interactions.

- Molecular Dynamics Simulations : Model covalent binding via the aldehyde group to nucleophilic residues (e.g., lysine or cysteine). Validate predictions with mutagenesis studies .

Advanced: How do structural modifications (e.g., halogenation or methoxy substitution) alter the bioactivity of this compound derivatives?

- Halogenation : Introduce Cl or F at the pyridine 4-position (see 6-Chloro-4-(methylamino)nicotinaldehyde) to enhance metabolic stability and target binding via halogen bonding.

- Methoxy Substitution : Adding a methoxy group (e.g., 6-methoxy-4-methylnicotinaldehyde) increases hydrophobicity, improving membrane permeability in cell-based assays.

- Comparative Analysis : Use SAR studies to correlate substituent effects with activity (e.g., IC₅₀ values in enzyme inhibition assays) .

Advanced: What computational tools can predict the physicochemical properties of this compound for drug discovery?

- ADMET Prediction : Use software like Schrödinger’s QikProp to estimate logP, solubility, and blood-brain barrier permeability.

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess redox stability and reactivity.

- Molecular Docking : Screen against target protein libraries (e.g., PDB) to prioritize synthetic targets .

Advanced: How can researchers resolve contradictory data in the biological activity of this compound derivatives?

- Control Experiments : Verify compound purity (>95% by HPLC) and stability (e.g., aldehyde oxidation under assay conditions).

- Dose-Response Curves : Use a wide concentration range (nM–mM) to identify off-target effects or aggregation-based artifacts.

- Orthogonal Assays : Confirm activity across multiple platforms (e.g., fluorescence polarization and enzymatic activity assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.